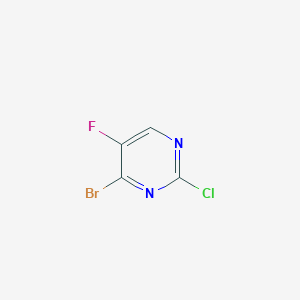

4-Bromo-2-chloro-5-fluoropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-chloro-5-fluoropyrimidine is a halogenated pyrimidine . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It is also used to synthesize ligands for iridium complexes .

Synthesis Analysis

4-Bromo-2-chloro-5-fluoropyrimidine can be synthesized from 2-Chloro-5-fluoropyrimidine . The synthesis process involves bromination of 2-Chloro-5-fluoropyrimidine .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-5-fluoropyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a molecular weight of 211.42 .Chemical Reactions Analysis

4-Bromo-2-chloro-5-fluoropyrimidine can undergo various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

4-Bromo-2-chloro-5-fluoropyrimidine is a solid or liquid at room temperature . It has a molecular weight of 211.42 . The InChI code is 1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H .Scientific Research Applications

Synthesis of Biologically Active Molecules

This compound is used to prepare 2,4-disubstituted-5-fluoropyrimidine , which is seen in anticancer agents like 5-fluorouracil . This showcases its importance in the development of pharmaceuticals that can be used in cancer treatment .

Preparation of Fluoro-Amino Pyrimidines

It serves as a starting material for the synthesis of 5-fluoro-2-amino pyrimidines by reacting with various amines. This reaction typically occurs in the presence of potassium carbonate (K2CO3) and involves C-N bond-forming reactions .

Material Science and Engineering

The compound’s properties are utilized in material science for the development of new materials with potential applications in various fields, including electronics and nanotechnology .

Molecular Dynamics Simulation

4-Bromo-2-chloro-5-fluoropyrimidine: has been used in molecular dynamics simulations to help researchers understand complex chemical concepts such as stereochemistry, isomerism, hybridization, and orbitals .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 2-chloro-5-fluoropyrimidine have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors .

Mode of Action

Related compounds like 2-bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

properties

IUPAC Name |

4-bromo-2-chloro-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZWYHNOTNPZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-fluoropyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylethanesulfonamide](/img/structure/B2922381.png)

![N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2922385.png)

![(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2922387.png)

![(Z)-ethyl 1-isobutyl-2-((4-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2922388.png)

![1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922391.png)

![1-(2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2922394.png)

![1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2922397.png)

![Furo[3,2-b]pyridin-7-amine-HCl](/img/structure/B2922398.png)

![4-Imino-3-methyl-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carbohydrazide](/img/structure/B2922404.png)